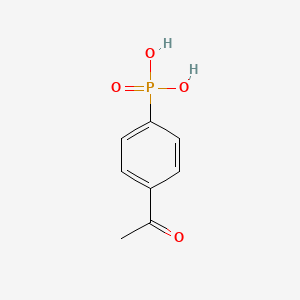

(4-Acetylphenyl)phosphonic acid

Description

Structure

3D Structure

Properties

CAS No. |

4042-61-9 |

|---|---|

Molecular Formula |

C8H9O4P |

Molecular Weight |

200.13 g/mol |

IUPAC Name |

(4-acetylphenyl)phosphonic acid |

InChI |

InChI=1S/C8H9O4P/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-5H,1H3,(H2,10,11,12) |

InChI Key |

MPKCXSCJGCSUQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)P(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Acetylphenyl Phosphonic Acid

Historical Development of Phosphonic Acid Synthesis Routes Applicable to Aryl Derivatives

The journey to synthesize aryl phosphonic acids has been a long and evolving one. Early methods often involved harsh conditions and limited functional group tolerance. One of the foundational approaches has been the oxidation of organophosphorus precursors. For instance, the oxidation of secondary phosphines was an early method, though hampered by the instability of the starting materials. kent.ac.uk A significant improvement came with the oxidation of more stable secondary phosphine (B1218219) oxides. kent.ac.uk

The development of phosphorus-carbon bond-forming reactions was a major leap forward. The Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry, provided a versatile route to phosphonate (B1237965) esters, which could then be hydrolyzed to the corresponding phosphonic acids. nih.govresearchgate.net Another key development was the photoinitiated arylation of trialkyl phosphites, which expanded the scope of accessible aryl phosphonates. acs.org

Later, the advent of transition metal-catalyzed cross-coupling reactions, such as those employing palladium catalysts, offered milder and more efficient pathways to arylphosphonates and, subsequently, aryl phosphonic acids. researchgate.netacs.org These methods have been continuously refined to improve yields, reduce reaction times, and broaden the range of compatible substrates. researchgate.net The direct synthesis of phosphonic acids from phosphorous acid (H₃PO₃) also represents an important strategy. nih.govbeilstein-journals.org

Established Synthetic Protocols for (4-Acetylphenyl)phosphonic acid

The synthesis of this compound primarily relies on the adaptation of these historically significant methods to its specific chemical structure, which includes an acetyl group on the phenyl ring.

Phosphorylation Reactions of Substituted Aromatics

Phosphorylation of substituted aromatics is a common strategy to introduce the phosphonic acid moiety. For this compound, this can be achieved through several routes:

Friedel-Crafts Type Reactions: While not directly leading to the phosphonic acid, Friedel-Crafts acylation of a phenylphosphonic acid derivative could be a potential, though less common, route. The more prevalent approach involves introducing the phosphorus group onto a pre-existing acetylated aromatic ring.

Palladium-Catalyzed Cross-Coupling: A highly effective method involves the palladium-catalyzed cross-coupling of a halo-substituted acetophenone, such as 4-bromoacetophenone, with a phosphite (B83602) ester (e.g., diethyl phosphite). The resulting diethyl (4-acetylphenyl)phosphonate is then hydrolyzed to the target acid.

The hydrolysis of the intermediate phosphonate ester is a critical final step. This is most commonly achieved by refluxing with concentrated hydrochloric acid. nih.govbeilstein-journals.org However, for substrates sensitive to acidic conditions, alternative methods like the McKenna procedure, which uses bromotrimethylsilane (B50905) followed by methanolysis, are employed. nih.govbeilstein-journals.org

Oxidative Cleavage Approaches to Phosphonic Acids

While less direct for the synthesis of this compound, oxidative cleavage reactions are a known method for forming phosphonic acids. acs.org In some biosynthetic pathways, enzymes catalyze the oxidative cleavage of a carbon-phosphorus bond. nih.govyoutube.com In synthetic chemistry, this approach is less common for aryl phosphonic acids but can occur under specific oxidative conditions. nih.govbeilstein-journals.org For instance, the oxidation of a precursor molecule where the phosphorus is already attached to the acetylphenyl group but in a lower oxidation state can yield the desired phosphonic acid. Phenylphosphinic acid, for example, can be oxidized to phenylphosphonic acid using nitric acid. rsc.org

Alternative and Emerging Synthetic Pathways

Research continues to uncover novel methods for phosphonic acid synthesis. One emerging area is the use of visible-light photo-Arbuzov reactions, which can provide a greener alternative to traditional methods for forming aryl phosphonates. acs.org Additionally, enzymatic and chemo-enzymatic methods are being explored, drawing inspiration from natural phosphonate biosynthesis. nih.govyoutube.com These approaches offer the potential for high selectivity and milder reaction conditions.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for its practical application. Key factors that influence the yield and purity of the final product include the choice of catalyst, solvent, temperature, and reaction time.

For palladium-catalyzed cross-coupling reactions, the choice of ligand, base, and palladium precursor can significantly impact the efficiency of the C-P bond formation. Orthogonal experimental designs can be employed to systematically evaluate the influence of multiple reaction parameters, such as the condensing agent, reaction time, and solvent, to identify the optimal conditions for maximizing the yield. researchgate.net For instance, in related syntheses, it has been shown that the solvent can be a more critical factor than the condensing agent or reaction time. researchgate.net

The hydrolysis step also requires careful consideration. While concentrated hydrochloric acid is effective, it can sometimes lead to side reactions or decomposition, especially with sensitive functional groups. nih.gov The McKenna method, using bromotrimethylsilane, often provides a milder and more selective dealkylation of the phosphonate ester, leading to higher yields of the pure phosphonic acid. nih.govbeilstein-journals.org

Below is a table summarizing typical reaction parameters for the synthesis of aryl phosphonates, which are precursors to this compound.

| Parameter | Typical Conditions | Effect on Reaction |

| Catalyst | Palladium(II) acetate, Palladium(II) chloride | Influences reaction rate and efficiency of C-P bond formation. |

| Ligand | Phosphine-based ligands | Stabilizes the catalyst and promotes reductive elimination. |

| Solvent | Toluene, DMF, Dioxane | Affects solubility of reactants and catalyst, can influence reaction rate. |

| Base | Triethylamine, Potassium carbonate | Neutralizes the acid byproduct and facilitates the catalytic cycle. |

| Temperature | 80-120 °C | Higher temperatures generally increase reaction rates but can lead to side reactions. |

| Reactants | Aryl halide, Diethyl phosphite | The nature of the aryl halide and phosphite affects reactivity. |

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is an area of growing importance. rsc.orgrsc.org The goal is to develop more environmentally benign processes that reduce waste, use less hazardous materials, and are more energy-efficient.

Key strategies for a greener synthesis include:

Catalysis: Utilizing highly efficient and recyclable catalysts, such as nanoparticle catalysts, can minimize waste and improve atom economy. rsc.org

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids is a primary focus. rsc.orgtandfonline.com Solvent-free reactions, where possible, are even more desirable. rsc.org

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption. rsc.orgtandfonline.com

Renewable Feedstocks: While not yet widely implemented for this specific compound, the long-term goal is to utilize renewable starting materials.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a fundamental principle of green chemistry.

Recent research has highlighted several green methods applicable to phosphonate synthesis, including solvent-free, ultrasound-assisted, and microwave-promoted reactions. rsc.org For example, the use of microwave irradiation in water has been shown to be a facile and rapid method for synthesizing certain types of phosphonic acids. tandfonline.com The development of visible-light-driven reactions also represents a significant step towards more sustainable chemical synthesis. acs.org

Advanced Spectroscopic and Structural Elucidation of 4 Acetylphenyl Phosphonic Acid

Solid-State Structural Analysis: X-ray Crystallography of (4-Acetylphenyl)phosphonic acid and its Derivatives

Solid-state analysis provides crucial insights into the three-dimensional arrangement of molecules and their interactions within a crystalline lattice.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

In the solid state, phosphonic acids are known to form extensive hydrogen-bonding networks. beilstein-journals.org The phosphonic acid group, with its P=O acceptor and two P-OH donor groups, facilitates the formation of strong intermolecular hydrogen bonds. researchgate.netrsc.org These interactions are a dominant force in determining the crystal packing. In related organophosphorus compounds, intermolecular hydrogen bridges, such as O—H…O=P, are commonly observed. researchgate.net For instance, studies on similar molecules show that chain-chain interactions involving phosphono (-PO(OH)2) and phosphonate (B1237965) (-PO(OH)O⁻) groups are pivotal in the crystal assembly. nih.gov The crystal structures of related compounds often reveal layered architectures or ribbon-like motifs held together by these hydrogen bonds, sometimes mediated by water molecules. nih.govnih.gov The acetyl group on the phenyl ring can also participate in weaker C-H···O interactions, further stabilizing the crystal packing. nih.gov

Conformational Analysis of the Acetylphenyl and Phosphonic Acid Moieties

The geometry around the phosphorus atom in phosphonic acids typically displays a distorted tetrahedral arrangement. beilstein-journals.org In the solid state, the P=O bond is generally shorter than the two P-OH bonds. beilstein-journals.org The conformation of the acetylphenyl group relative to the phosphonic acid moiety is influenced by the packing forces and intermolecular interactions within the crystal. Analysis of related structures suggests that the rotational freedom of the P-C bond allows for different conformations, which can be influenced by steric hindrance and the formation of optimal hydrogen-bonding networks. nih.gov

Solution-State Spectroscopic Characterization

Spectroscopic methods in solution provide detailed information about the molecular structure, connectivity, and electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR Chemical Shifts and Coupling Patterns

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the acidic protons of the phosphonic acid group. The aromatic protons typically appear as a set of multiplets in the range of 7.5-8.5 ppm. rsc.org Specifically, for a para-substituted pattern, two doublets would be anticipated. The methyl protons of the acetyl group would give rise to a singlet around 2.6 ppm. chemicalbook.com The acidic protons of the phosphonic acid are often broad and their chemical shift is dependent on the solvent and concentration. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected at a downfield shift (around 197 ppm). The aromatic carbons would show signals between 128-140 ppm, with the carbon attached to the phosphorus atom exhibiting coupling (J(C,P)). wikipedia.org The methyl carbon of the acetyl group would appear at a higher field, around 27 ppm.

³¹P NMR: ³¹P NMR is particularly informative for phosphorus-containing compounds. wikipedia.org For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. huji.ac.il The chemical shift for arylphosphonic acids typically falls within a characteristic range, and it is referenced against 85% phosphoric acid. wikipedia.org In a proton-coupled spectrum, this signal would be split by the neighboring aromatic protons. huji.ac.il

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J) |

| ¹H NMR | ||

| Aromatic CH (ortho to -COCH₃) | ~8.0 | d, J ≈ 8 Hz |

| Aromatic CH (ortho to -PO(OH)₂) | ~7.8 | dd, J(H,H) ≈ 8 Hz, J(P,H) ≈ 10-15 Hz |

| Acetyl CH₃ | ~2.6 | s |

| Phosphonic Acid OH | Variable | br s |

| ¹³C NMR | ||

| Carbonyl C=O | ~197 | d, J(C,P) small |

| Aromatic C-COCH₃ | ~138 | d, J(C,P) small |

| Aromatic C-PO(OH)₂ | ~135 | d, J(C,P) large |

| Aromatic CH (ortho to -COCH₃) | ~129 | d, J(C,P) small |

| Aromatic CH (ortho to -PO(OH)₂) | ~132 | d, J(C,P) small |

| Acetyl CH₃ | ~27 | s |

| ³¹P NMR | ||

| P | ~15 to 25 | m (in ¹H coupled) |

Note: These are predicted values based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy probes the characteristic vibrations of molecular bonds and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption for the O-H stretching of the hydrogen-bonded phosphonic acid group, typically in the 2500-3300 cm⁻¹ region. A sharp and intense band corresponding to the C=O stretching of the acetyl group would be observed around 1680 cm⁻¹. The P=O stretching vibration usually appears as a strong band in the range of 1150-1250 cm⁻¹. P-O-H and C-P stretching vibrations would also be present in the fingerprint region. researchgate.netresearchgate.net

Raman Spectroscopy: In the Raman spectrum, the aromatic ring vibrations are often strong, appearing in the 1400-1600 cm⁻¹ region. americanpharmaceuticalreview.comnih.gov The C=O stretch of the acetyl group would also be visible. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the phosphonic acid group and the P-C bond, which may be weak in the IR spectrum. americanpharmaceuticalreview.comnih.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Phosphonic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Acetyl C-H | C-H stretch | 2900 - 3000 |

| Acetyl C=O | C=O stretch | ~1680 |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

| Phosphonic Acid | P=O stretch | 1150 - 1250 |

| Phosphonic Acid | P-O-H stretch | 950 - 1050 |

| Aryl-P | C-P stretch | 700 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

HRMS provides the exact mass of the molecular ion, confirming the elemental composition, and offers insights into fragmentation pathways. nih.gov For this compound (C₈H₉O₄P), the expected accurate mass of the protonated molecule [M+H]⁺ would be calculated.

Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), characteristic fragmentation patterns would emerge. copernicus.org Likely fragmentation pathways include:

Loss of water (H₂O) from the phosphonic acid group.

Cleavage of the acetyl group, resulting in the loss of a ketene (B1206846) (CH₂=C=O) or an acetyl radical.

Fission of the C-P bond, leading to fragments corresponding to the acetylphenyl cation and the phosphonic acid moiety.

Sequential loss of hydroxyl groups from the phosphonic acid function.

The high-resolution capabilities allow for the unambiguous identification of the elemental composition of each fragment ion, which is crucial for elucidating the fragmentation mechanisms. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Acetylphenyl Phosphonic Acid

Reactivity of the Phosphonic Acid Group

The phosphonic acid group (-PO(OH)₂) is a strong acid and a versatile functional handle for various chemical modifications. mdpi.com Its reactivity is centered on the phosphorus atom and the two hydroxyl groups.

The esterification of phosphonic acids can yield either monoesters or diesters, depending on the reaction conditions and the esterifying agent used. nih.gov A common method for the synthesis of dialkyl phosphonates is the reaction of the phosphonic acid with an orthoester, such as triethyl orthoacetate. nih.gov This reaction is typically performed by heating the phosphonic acid with an excess of the orthoester. nih.gov

The reaction proceeds through the formation of an intermediate, which then converts to the final diester product. At lower temperatures, monoesters can be formed, while higher temperatures favor the formation of diesters. nih.gov The progress of the esterification can be conveniently monitored using ³¹P NMR spectroscopy to identify the starting material, intermediates, and final products. nih.gov

Kinetic studies of esterification reactions, such as that between acetic acid and ethanol (B145695), show that the reaction is typically acid-catalyzed and that the rate constant increases with temperature. researchgate.net For phosphonic acids, the mechanism can be complex, with the potential for pyrophosphonate (anhydride) intermediates, especially at elevated temperatures. nih.gov

Table 1: Conditions for Esterification of Phenylphosphonic Acids This table is a representative example based on general procedures for arylphosphonic acids.

| Reactant | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| Arylphosphonic Acid | Triethyl orthoacetate | Diethyl Arylphosphonate | Heating (e.g., 90 °C), 24h | nih.gov |

Phosphonic anhydrides, or pyrophosphonates, can be formed from phosphonic acids, often as intermediates in other reactions like esterification. nih.gov The hydrolysis of phosphonate (B1237965) esters back to the parent phosphonic acid is a common and important reaction. mdpi.com This transformation is typically achieved through acidic or basic catalysis. mdpi.comnih.gov

Acid-catalyzed hydrolysis is frequently carried out by refluxing the phosphonate ester with a strong acid like concentrated hydrochloric acid (HCl). nih.govbeilstein-journals.org The reaction proceeds in a stepwise manner, hydrolyzing the two ester groups consecutively. nih.gov Research on the acidic hydrolysis of various dialkyl arylphosphonates, including derivatives with a 4-acetyl group, has shown that the reaction generally follows pseudo-first-order kinetics. mdpi.comnih.gov The mechanism can vary, but for many arylphosphonates, it proceeds via an AAc2 mechanism, involving a nucleophilic attack of water on the protonated ester. mdpi.com

Table 2: Hydrolysis of Arylphosphonate Esters

| Substrate | Reagent | Product | General Conditions | Reference |

|---|---|---|---|---|

| Dialkyl (4-acetylphenyl)phosphonate | Conc. HCl (aq) | (4-Acetylphenyl)phosphonic acid | Reflux | mdpi.comnih.gov |

| Diethyl Phenylphosphonate | Conc. HCl (aq) | Phenylphosphonic acid | Reflux, 1-12 h | beilstein-journals.org |

The phosphonic acid group can be converted into more reactive intermediates, such as phosphonic chlorides (R-POCl₂), by reacting with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). These phosphonic chlorides are highly susceptible to nucleophilic attack.

Reaction with amines (primary or secondary) leads to the formation of phosphonamidates or phosphonodiamides. beilstein-journals.orgmnstate.edu For example, a phosphonic dichloride will react with two equivalents of a primary amine to yield a phosphonodiamide. These amide derivatives are often more stable towards certain nucleophiles compared to their ester counterparts. beilstein-journals.org The reaction of amines with acid anhydrides is also a well-established method for forming amides, requiring two equivalents of the amine. libretexts.org

Reactivity of the Acetylphenyl Moiety

The acetyl group (-COCH₃) attached to the phenyl ring is a ketone, which exhibits characteristic carbonyl reactivity. It can undergo nucleophilic addition at the carbonyl carbon and reactions at the adjacent α-carbon.

The carbonyl group of this compound can participate in various carbon-carbon bond-forming condensation reactions.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., malonic acid, cyanoacetic acid), catalyzed by a weak base like an amine. wikipedia.orgthermofisher.com The acetyl group can serve as the ketone component, reacting with the active methylene compound to form an α,β-unsaturated product after dehydration. wikipedia.orgyoutube.com

Wittig Reaction : The Wittig reaction provides a powerful method for converting ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.com The acetyl group of this compound can react with a phosphorus ylide (a phosphorane) to yield a substituted alkene. udel.edu The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a stable phosphine (B1218219) oxide, driving the reaction forward. organic-chemistry.orgmasterorganicchemistry.com The nature of the ylide influences the stereochemistry of the resulting alkene. organic-chemistry.org

Table 3: Representative Condensation Reactions of the Acetyl Group

| Reaction Type | Reactants | General Product | Key Features | Reference |

|---|---|---|---|---|

| Knoevenagel | This compound + Active Methylene Compound (Z-CH₂-Z') | α,β-Unsaturated phosphonic acid derivative | Weak base catalyst (e.g., piperidine, pyridine) | wikipedia.orgthermofisher.com |

| Wittig | This compound + Phosphorus Ylide (Ph₃P=CHR) | Alkenyl-substituted phenylphosphonic acid | Forms a C=C bond at the site of the C=O group | organic-chemistry.orgmasterorganicchemistry.com |

Reduction : The ketone of the acetyl group can be readily reduced to a secondary alcohol. wikipedia.orgfiveable.me Common reducing agents for this transformation include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.orgyoutube.com NaBH₄ is a milder reagent, often used in protic solvents like ethanol or water, which selectively reduces aldehydes and ketones. youtube.com The reduction converts the acetyl group into a 1-hydroxyethyl group, yielding (4-(1-hydroxyethyl)phenyl)phosphonic acid.

Oxidation : Ketones are generally resistant to oxidation under mild conditions. fiveable.me However, under more forceful conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl can occur. A specific oxidation applicable to methyl ketones like the acetyl group is the Baeyer-Villiger oxidation. This reaction employs a peroxy acid (a peracid) to convert the ketone into an ester. fiveable.me In the case of this compound, this would result in the formation of a (4-(acetoxy)phenyl)phosphonic acid derivative.

Electrophilic Aromatic Substitution on the Phenyl Ring

The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution is significantly influenced by the two existing substituents: the acetyl group (-COCH₃) and the phosphonic acid group (-PO(OH)₂). Both of these groups are classified as deactivating, meta-directing groups. wikipedia.orgorganicchemistrytutor.comyoutube.com Their deactivating nature arises from their electron-withdrawing properties, which reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles compared to benzene. wikipedia.orgorganicchemistrytutor.com

The acetyl group is a moderately deactivating group, while the phosphonic acid group is also considered deactivating. organicchemistrytutor.comyoutube.com The electron-withdrawing influence of both substituents is exerted through a combination of inductive effects and resonance (mesomeric) effects. wikipedia.org Consequently, electrophilic attack is directed to the positions meta to both groups. In the case of this compound, the positions ortho to the acetyl group (and meta to the phosphonic acid group) and the positions ortho to the phosphonic acid group (and meta to the acetyl group) are the potential sites for substitution.

Given that both are meta-directors, the incoming electrophile will substitute at the positions that are meta to both the acetyl and phosphonic acid groups. In the 1,4-disubstituted pattern of this compound, the positions C2, C3, C5, and C6 are available for substitution. The positions C2 and C6 are ortho to the acetyl group and meta to the phosphonic acid group. The positions C3 and C5 are meta to the acetyl group and ortho to the phosphonic acid group. Therefore, electrophilic substitution is expected to occur at the positions meta to the stronger deactivating group. However, since both groups direct to the same positions (the positions ortho to one group are meta to the other), the substitution will occur at the positions labeled 2, 3, 5, and 6. The precise distribution of products would depend on the specific reaction conditions and the nature of the electrophile, with steric hindrance also playing a role.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.commasterorganicchemistry.com For this compound, these reactions are predicted to yield the corresponding meta-substituted products. For instance, the sulfonation of phenylphosphonic acid with chlorosulfonic acid has been shown to yield m-sulfophenylphosphonic acid, confirming the meta-directing effect of the phosphonic acid group. rsc.org

| Reaction | Reagents | Predicted Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | (4-Acetyl-3-nitrophenyl)phosphonic acid | masterorganicchemistry.comunizin.org |

| Bromination | Br₂/FeBr₃ | (4-Acetyl-3-bromophenyl)phosphonic acid | mt.com |

| Chlorination | Cl₂/AlCl₃ | (4-Acetyl-3-chlorophenyl)phosphonic acid | tandfonline.com |

| Sulfonation | SO₃/H₂SO₄ | (4-Acetyl-3-sulfophenyl)phosphonic acid | rsc.orgunizin.org |

Exploration of Reaction Mechanisms and Identification of Intermediates

The investigation of reaction mechanisms involving this compound and its derivatives, such as its esters, provides crucial insights into its chemical behavior. A significant area of study has been the hydrolysis of aryl phosphonates, which can proceed through different mechanistic pathways depending on the reaction conditions and the structure of the phosphonate.

The acidic hydrolysis of dialkyl arylphosphonates, including derivatives with a 4-acetyl group, has been reported to proceed via a two-step process. nih.govrsc.org The most common mechanisms are the A_Ac_2 (bimolecular, acyl-oxygen cleavage) and A_Al_1 (unimolecular, alkyl-oxygen cleavage) pathways. nih.govrsc.org

In the A_Ac_2 mechanism, which is prevalent for the hydrolysis of many aryl phosphonates, a water molecule acts as a nucleophile and attacks the phosphorus atom of the protonated phosphonate ester. nih.gov This is a bimolecular process where the rate-determining step involves both the phosphonate and the water molecule. The reaction proceeds through a pentacoordinate phosphorus intermediate. For arylphosphonates with a 4-acetyl substituent, the reaction has been found to follow the A_Ac_2 mechanism. nih.gov

The A_Al_1 mechanism involves the unimolecular heterolysis of the C-O bond to form a carbocation intermediate, which is then attacked by water. nih.gov This pathway is more likely for phosphonates with bulky alkyl groups that can form stable carbocations, such as isopropyl or benzyl (B1604629) groups. nih.gov

The identification of intermediates in these reactions is often achieved through kinetic studies and the analysis of reaction products under various conditions. For instance, the observation of a two-step hydrolysis process with the formation of a monoester intermediate supports the proposed mechanisms. mdpi.com Spectroscopic techniques can also be employed to detect transient species.

Thermodynamic and Kinetic Studies of Chemical Transformations

Thermodynamic and kinetic studies of the chemical transformations of this compound and its analogues provide quantitative information about the feasibility and rates of these reactions. The hydrolysis of aryl phosphonates is a well-studied example.

Kinetic investigations into the acidic hydrolysis of α-hydroxybenzylphosphonates have shown that the rate of reaction is influenced by the electronic nature of the substituents on the aromatic ring. mdpi.com Electron-withdrawing substituents, such as a nitro group, have been found to increase the rate of hydrolysis, while electron-donating groups, like a methyl group, decrease the rate. mdpi.com This is consistent with the proposed A_Ac_2 mechanism, where the nucleophilic attack on the phosphorus atom is facilitated by a more electrophilic phosphorus center. Given that the acetyl group is electron-withdrawing, it is expected that this compound esters would hydrolyze at a faster rate compared to unsubstituted phenylphosphonic acid esters.

Thermodynamic parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further mechanistic insights. For the hydrolysis of p-nitrophenyl phosphate (B84403), a related compound, the enthalpy of activation has been determined, offering a basis for comparison. nih.gov A lower enthalpy of activation generally corresponds to a faster reaction rate. The entropy of activation can provide information about the degree of order in the transition state.

| Compound/Reaction | Kinetic/Thermodynamic Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| Hydrolysis of Dimethyl α-hydroxy-(4-nitrobenzyl)phosphonate | k₁ (pseudo-first-order rate constant) | 5.18 h⁻¹ | Reflux in HCl/H₂O | mdpi.com |

| Hydrolysis of Dimethyl α-hydroxy-(4-nitrobenzyl)phosphonate | k₂ (pseudo-first-order rate constant) | 1.24 h⁻¹ | Reflux in HCl/H₂O | mdpi.com |

| Hydrolysis of Dimethyl α-hydroxy-(4-methylbenzyl)phosphonate | k₁ (pseudo-first-order rate constant) | 1.64 h⁻¹ | Reflux in HCl/H₂O | mdpi.com |

| Hydrolysis of Dimethyl α-hydroxy-(4-methylbenzyl)phosphonate | k₂ (pseudo-first-order rate constant) | 0.31 h⁻¹ | Reflux in HCl/H₂O | mdpi.com |

| Hydrolysis of 3-(4-carboxy)-2,2-dimethylpropyl phosphate | Enthalpy of Activation (ΔH‡) | 50.1 ± 0.6 kcal·mol⁻¹ | 1 M KOH | nih.gov |

| Hydrolysis of 3-(4-carboxy)-2,2-dimethylpropyl phosphate | Entropy of Activation (ΔS‡) | 23 ± 1 cal·mol⁻¹·K⁻¹ | 1 M KOH | nih.gov |

Derivatization and Functionalization Strategies Based on 4 Acetylphenyl Phosphonic Acid

Synthesis of Phosphonate (B1237965) Esters with Varied Alkyl and Aryl Groups

The esterification of (4-acetylphenyl)phosphonic acid is a fundamental transformation that enhances its solubility in organic solvents and allows for further functionalization. The synthesis of phosphonate esters can be achieved through several methods, with the choice of method often depending on the desired ester and the scale of the reaction.

One common approach involves the reaction of the phosphonic acid with an alcohol in the presence of a coupling agent. For instance, the use of carbodiimides can facilitate the formation of both mono- and diesters. nih.gov However, achieving selective monoesterification can be challenging. nih.gov Another strategy is the reaction with alkyl halides under basic conditions. A more direct route to phosphonate diesters is the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an appropriate aryl halide. researchgate.net While this method is powerful for creating the carbon-phosphorus bond and the ester simultaneously, it is not directly applicable to the pre-existing this compound.

For the selective synthesis of mixed phosphonate esters, a stepwise approach is often necessary. This can involve the initial formation of a phosphonochloridate intermediate, followed by reaction with an alcohol or phenol (B47542). sfu.ca Alternatively, methods for the selective dealkylation of symmetrical phosphonate diesters can be employed to generate a monoester, which can then be re-esterified with a different alcohol. google.com

The table below summarizes some examples of phosphonate esters derived from this compound and the typical synthetic approaches.

| Ester Type | R Group | Ar Group | General Synthetic Method |

| Dialkyl Phosphonate | Methyl, Ethyl, etc. | - | Reaction with alcohol and a coupling agent |

| Diaryl Phosphonate | Phenyl, etc. | - | Reaction with phenol and a coupling agent |

| Mixed Alkyl/Aryl Phosphonate | Methyl, Ethyl, etc. | Phenyl, etc. | Stepwise esterification via phosphonochloridate |

Preparation of Phosphonamides and Phosphonic Dihalides as Synthetic Intermediates

The conversion of this compound into phosphonamides and phosphonic dihalides provides access to a broader range of derivatives and reactive intermediates.

Phosphonic Dihalides: The most common phosphonic dihalides are the dichlorides, which are typically synthesized by treating the phosphonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These phosphonic dichlorides are highly reactive intermediates that can readily undergo nucleophilic substitution with a variety of nucleophiles.

Phosphonamides: Phosphonamides are synthesized by the reaction of the corresponding phosphonic dichloride with primary or secondary amines. sfu.ca This reaction is generally straightforward and proceeds with good yields. The resulting phosphonamides can exhibit interesting biological activities and serve as ligands in coordination chemistry. The synthesis of phosphonamidates, which are monoesters of phosphonamides, can also be achieved through the reaction of a phosphonochloridate with an amine. sfu.ca

The following table outlines the synthesis of these important intermediates.

| Intermediate | Reagent | General Reaction Conditions |

| (4-Acetylphenyl)phosphonic dichloride | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Anhydrous conditions, often with heating |

| (4-Acetylphenyl)phosphonamide | (4-Acetylphenyl)phosphonic dichloride and a primary or secondary amine | Anhydrous solvent, often in the presence of a base to neutralize HCl |

Modification of the Acetyl Group for Diverse Molecular Architectures

The acetyl group of this compound provides a reactive handle for a multitude of chemical transformations, leading to a wide array of molecular structures.

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of the acetyl moiety readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases), oximes, and hydrazones. masterorganicchemistry.combyjus.comnumberanalytics.com These reactions are typically carried out under mildly acidic conditions to facilitate the dehydration step. youtube.com

Imines: Formed by the reaction with primary amines, imines are versatile intermediates themselves and can be reduced to form secondary amines. masterorganicchemistry.comyoutube.com The formation of imines is a reversible process, and they can be hydrolyzed back to the ketone and amine under aqueous acidic conditions. masterorganicchemistry.com

Oximes: The reaction with hydroxylamine (B1172632) yields oximes. byjus.comnumberanalytics.comkhanacademy.org Oximes are crystalline solids and can exist as E and Z isomers. They have applications as ligands and can be rearranged to amides via the Beckmann rearrangement. wikipedia.org Research has shown the synthesis of an oxime derivative from a related 2-((4-acetylphenyl)amino)-1-phenylethan-1-one. nih.gov

Hydrazones: Condensation with hydrazine (B178648) or substituted hydrazines produces hydrazones. numberanalytics.com Hydrazones are important building blocks for the synthesis of heterocyclic compounds and can also be used in bioconjugation chemistry. nih.gov The reaction is generally catalyzed by acid and involves the initial formation of a tetrahedral intermediate followed by dehydration. numberanalytics.comnih.gov

The table below illustrates the formation of these derivatives.

| Derivative | Reagent | Key Reaction Feature |

| Imine | Primary Amine (R-NH₂) | Formation of a C=N bond |

| Oxime | Hydroxylamine (NH₂OH) | Formation of a C=N-OH group |

| Hydrazone | Hydrazine (NH₂-NH₂) or Substituted Hydrazine | Formation of a C=N-NHR group |

Chain Elongation via Carbonyl Transformations (e.g., Wittig, Horner-Wadsworth-Emmons)

The acetyl group's carbonyl carbon is electrophilic and susceptible to attack by various carbon nucleophiles, enabling chain elongation and the introduction of new functionalities.

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert the ketone into an alkene. organic-chemistry.orgudel.edumasterorganicchemistry.com The ylide is typically generated in situ by treating a phosphonium (B103445) salt with a strong base. The Wittig reaction is a powerful tool for creating carbon-carbon double bonds with high regioselectivity. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes. organic-chemistry.orgyoutube.com The water-soluble phosphate (B84403) byproduct of the HWE reaction is also easier to remove than the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.orgalfa-chemistry.com

These reactions are summarized in the following table.

| Reaction | Reagent | Product Type | Key Advantage |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Forms C=C bond |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Alkene | Often gives high (E)-selectivity and has easier workup |

Development of Polymeric and Oligomeric Derivatives

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of functional polymers and oligomers. The phosphonic acid group can be incorporated into the polymer backbone or as a pendant group, imparting properties such as flame retardancy, ion-exchange capabilities, and improved adhesion.

Strategies for creating polymeric derivatives include:

Polymerization of Functionalized Monomers: The acetyl group or the phosphonic acid ester can be modified to include a polymerizable group, such as a vinyl or acryloyl moiety. Subsequent polymerization, often via free radical or controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), can lead to well-defined polymers. mdpi.comrsc.org

Polycondensation Reactions: The phosphonic acid or its derivatives can react with other difunctional monomers to form polyesters or polyamides.

Post-polymerization Modification: A pre-formed polymer with reactive side chains can be functionalized with this compound or its derivatives.

Research has demonstrated the synthesis of polymers containing phosphonic acid groups for various applications, including dental adhesives and materials with controlled molecular weights. rsc.orgrsc.org The resulting polymers can exhibit pH-responsive behavior due to the acidic nature of the phosphonic acid groups. niscair.res.in

The following table provides an overview of polymerization strategies.

| Polymerization Strategy | Description | Example Application |

| Polymerization of Functionalized Monomers | Introducing a polymerizable group onto the this compound molecule and then polymerizing. | Dental adhesives, functional materials |

| Polycondensation | Reacting the phosphonic acid or its derivatives with other difunctional monomers. | High-performance polymers |

| Post-polymerization Modification | Attaching this compound to an existing polymer backbone. | Ion-exchange resins |

Coordination Chemistry and Supramolecular Assemblies Involving 4 Acetylphenyl Phosphonic Acid

(4-Acetylphenyl)phosphonic Acid as a Ligand in Discrete Metal Complexes

Discrete metal complexes are coordination compounds containing a central metal atom or ion bonded to a small, finite number of ligands. The formation of such complexes with this compound would primarily be dictated by the strong interaction between the phosphonate (B1237965) group and the metal center.

The phosphonic acid group of this compound can exist in various protonation states (H₂L, HL⁻, L²⁻, where L represents the acetylphenylphosphonate moiety), which significantly influences its coordination behavior. In its fully deprotonated form, the phosphonate group (PO₃²⁻) can act as a versatile ligand, exhibiting a variety of binding modes. These can range from monodentate to bidentate and tridentate chelation or bridging between multiple metal centers.

Common coordination modes for phosphonate groups with transition metals include:

Monodentate: One of the oxygen atoms of the phosphonate group coordinates to a single metal ion.

Bidentate Chelating: Two oxygen atoms from the same phosphonate group bind to the same metal center, forming a stable four-membered ring.

Bidentate Bridging: Two oxygen atoms of the phosphonate group bridge two different metal centers.

Tridentate: All three oxygen atoms of the phosphonate group can coordinate, either to a single metal ion or by bridging multiple metal centers.

The coordination geometry around the transition metal would be determined by the metal's preferred coordination number and the stoichiometry of the complex. For example, with a metal like copper(II), which commonly exhibits square planar or octahedral geometries, this compound could form complexes where the phosphonate groups bridge copper centers to form dimers or larger oligomers.

Lanthanide and actinide ions are hard Lewis acids with a strong affinity for oxygen donor ligands, making the phosphonate group of this compound an excellent binding partner. researchgate.netmdpi.com These ions are characterized by high and variable coordination numbers (typically 8-12), which allows for the formation of intricate coordination spheres.

The coordination of this compound with lanthanides is expected to result in the formation of highly stable complexes, driven by the strong Ln-O-P bond. researchgate.net The phosphonate group can bridge multiple lanthanide ions, leading to the formation of polynuclear discrete complexes or coordination polymers. The acetyl group's carbonyl oxygen could also potentially coordinate to the large lanthanide ions, contributing to the high coordination numbers often observed for these elements. The luminescence properties of lanthanide ions like Eu³⁺ and Tb³⁺ could be influenced by the acetylphenyl group, which can act as an antenna, absorbing energy and transferring it to the metal center.

Similarly, the coordination chemistry of actinides with phosphonate ligands is well-documented, particularly in the context of nuclear waste separation and storage. mdpi.comresearchgate.net The strong interaction between actinide ions (e.g., UO₂²⁺, Th⁴⁺) and phosphonate groups leads to the formation of very stable compounds. researchgate.net It is anticipated that this compound would form robust complexes with actinides, with the potential for the acetyl group to participate in secondary coordination or influence the solid-state packing.

The synthesis of discrete metal complexes of this compound would typically be achieved by reacting the ligand with a suitable metal salt in a solvent or a mixture of solvents. The choice of solvent, temperature, pH, and the metal-to-ligand ratio would be crucial in directing the outcome of the reaction towards the formation of discrete complexes rather than extended coordination polymers.

Characterization of these hypothetical complexes would rely on a suite of analytical techniques:

Infrared (IR) Spectroscopy: The vibrational frequencies of the P=O and P-O bonds in the phosphonate group, as well as the C=O stretch of the acetyl group, would shift upon coordination to a metal ion, providing evidence of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR would be particularly informative, as the chemical shift of the phosphorus atom is highly sensitive to its coordination environment. ¹H and ¹³C NMR would help to characterize the organic backbone of the ligand within the complex.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

A summary of expected characterization data for a hypothetical discrete transition metal complex is presented in Table 1.

Table 1: Hypothetical Characterization Data for a Discrete Transition Metal Complex of this compound

| Characterization Technique | Expected Observations |

| Single-Crystal X-ray Diffraction | Determination of M-O bond lengths and angles, coordination number, and geometry. |

| IR Spectroscopy | Shift in ν(P=O), ν(P-O), and ν(C=O) bands upon coordination. |

| ³¹P NMR Spectroscopy | Significant change in the chemical shift of the phosphorus nucleus compared to the free ligand. |

| Elemental Analysis | Agreement between calculated and found percentages of C, H, and P. |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this compound makes it a promising building block for the construction of extended porous materials like Metal-Organic Frameworks (MOFs) and non-porous coordination polymers. The phosphonate group can act as a robust linker, while the acetyl group can functionalize the pores or the backbone of the framework.

The design of phosphonate-based MOFs relies on the principles of reticular chemistry, where the geometry of the organic linker and the preferred coordination environment of the metal ion dictate the topology of the resulting framework. ua.pt The phosphonate group's ability to connect to multiple metal centers is a key factor in forming stable, extended networks.

Key design principles for MOFs incorporating this compound would include:

Choice of Metal Ion: The coordination number and geometry of the metal ion will determine the connectivity of the nodes in the framework. For example, tetravalent metals like Zr(IV) often form highly stable phosphonate MOFs.

Control of Ligand Deprotonation: The degree of deprotonation of the phosphonic acid will influence the charge of the linker and its coordination modes. The pH of the reaction mixture is a critical parameter in controlling this.

Role of the Acetyl Group: The acetyl group can be used to tune the properties of the MOF. It can introduce polarity into the pores, which could be advantageous for selective gas adsorption or catalysis. It can also serve as a site for post-synthetic modification.

Hydrothermal and solvothermal synthesis are the most common methods for preparing crystalline MOFs. researchgate.netresearchgate.netnih.gov These methods involve heating a mixture of the metal salt and the organic linker in a sealed vessel at elevated temperatures. The solvent plays a crucial role in dissolving the reactants and can also act as a template or a coordinating species.

For the synthesis of MOFs from this compound, a typical procedure would involve:

Dissolving this compound and a suitable metal salt (e.g., a nitrate (B79036) or chloride salt of a transition metal or lanthanide) in a solvent such as N,N-dimethylformamide (DMF), ethanol (B145695), or water.

The solution might be acidified or basified to control the deprotonation of the phosphonic acid.

The mixture is then sealed in an autoclave and heated to a temperature typically between 100 and 200 °C for a period of hours to days.

After cooling, the crystalline product is isolated by filtration, washed, and dried.

The specific conditions, such as the solvent system, temperature, and reaction time, would need to be optimized to obtain a crystalline phase with the desired structure and properties. While no specific examples of MOFs constructed from this compound are reported, the general methodologies for phosphonate MOF synthesis are well-established and would be directly applicable. A hypothetical synthesis is outlined in Table 2.

Table 2: Hypothetical Solvothermal Synthesis of a MOF using this compound

| Parameter | Value/Description |

| Metal Precursor | Transition Metal Nitrate (e.g., Zn(NO₃)₂·6H₂O) |

| Organic Linker | This compound |

| Solvent | N,N-Dimethylformamide (DMF) / Ethanol |

| Temperature | 120 - 180 °C |

| Reaction Time | 24 - 72 hours |

| Expected Product | Crystalline MOF powder |

Compound Names Table

Structural Diversity and Topology of this compound-derived Frameworks

The phosphonic acid group is a versatile linker for connecting a wide variety of metal ions, leading to the formation of metal phosphonates. These materials can range from simple coordination complexes to extended, multidimensional metal-organic frameworks (MOFs). The connectivity of the phosphonate group, which can coordinate to multiple metal centers, combined with the geometry of the (4-acetylphenyl) backbone, allows for the construction of frameworks with diverse topologies.

The interaction of this compound with metal ions can result in the formation of hybrid inorganic-organometallic materials. For instance, related phosphonic acid complexes have been shown to react with salts of metals like zinc to form new materials where the organic fragment remains intact. capes.gov.br The structural diversity of these frameworks is influenced by several factors, including the coordination number and preferred geometry of the metal ion, the reaction conditions (such as solvent and temperature), and the presence of any templating agents.

Flexible phosphonate-based MOFs have demonstrated the ability to undergo structural transformations, such as pore expansion, upon interaction with guest molecules. For example, a nickel-based phosphonate framework, STA-12(Ni), transitions from a triclinic to a rhombohedral structure upon ammonia (B1221849) uptake. nih.gov This flexibility, driven by the synergy between the phosphonate group and the metal sites, highlights the potential for designing dynamic materials from linkers like this compound. nih.gov

Table 1: Potential Structural Topologies of this compound-derived Frameworks

| Topology | Description | Potential Metal Ions |

|---|---|---|

| 1D Chains | Metal ions are linked by the phosphonate groups to form linear or zigzag chains. | Cu(II), Zn(II), Mn(II) |

| 2D Layers | The chains are further connected into sheets, often with the phenyl rings oriented between the layers. | Zr(IV), V(IV), Cd(II) |

| 3D Frameworks | A fully connected network forming porous or dense structures. | Ni(II), Co(II), Fe(III) |

Self-Assembly and Supramolecular Interactions in Solution and Solid State

The self-assembly of this compound is governed by a hierarchy of non-covalent interactions, leading to the formation of well-ordered supramolecular structures in both solution and the solid state.

Hydrogen Bonding-Driven Self-Assembly and Ordered Structures

The phosphonic acid group is a primary driver of self-assembly due to its capacity to act as both a hydrogen bond donor (P-O-H) and acceptor (P=O). In the solid state and in solution, phosphonic acids are known to form robust intermolecular hydrogen bonds. arxiv.org This leads to the formation of various motifs, including cyclic dimers, trimers, and cage-like tetramers held together by multiple O-H···O hydrogen bonds. arxiv.org

In the crystalline state, these interactions often lead to extended networks. Common hydrogen-bonding motifs observed in crystalline phosphonic acids include infinite ladder-like chains and two-dimensional sheets. arxiv.org For this compound, the strong directionality of these hydrogen bonds can guide the assembly of molecules into highly ordered, predictable patterns, which is a fundamental principle of crystal engineering.

π-π Stacking and Other Non-Covalent Interactions

The acetyl group (-C(O)CH₃) can also participate in weaker non-covalent interactions, such as C-H···O hydrogen bonds, further influencing the packing of the molecules in the crystal lattice. The interplay between strong hydrogen bonds from the phosphonic acid group and weaker π-π and C-H···O interactions provides a mechanism for fine-tuning the resulting supramolecular structures. Studies on the related molecule 4-acetylbiphenyl (B160227) on surfaces have shown that such molecules can form well-defined supramolecular structures stabilized by weak, long-range dispersive forces. arxiv.org

Host-Guest Chemistry with this compound-derived Architectures

The development of porous frameworks from this compound opens the door to host-guest chemistry, where the framework acts as a host capable of encapsulating smaller guest molecules within its cavities. The size, shape, and chemical nature of the pores can be tailored by selecting appropriate metal ions and synthesis conditions.

While the supramolecular binding of phosphonates is a growing field of study, the structural characterization of host-guest complexes with simple phosphonate anions remains relatively scarce. nih.gov However, examples from related systems demonstrate the significant potential. For instance, supramolecular coordination assemblies known as "nanojars," formed from copper, pyrazolate, and a phosphonate guest, show the ability to bind phosphonate dianions. nih.gov Furthermore, flexible phosphonate MOFs have been shown to be effective in capturing small molecules like ammonia, where the guest binding occurs at the metal sites and is supported by hydrogen bonding with the phosphonate groups. nih.gov

Architectures derived from this compound could potentially serve as hosts for a variety of guest molecules, with applications in areas such as separation, storage, and sensing. The acetyl functionality within the pores could also provide specific interaction sites for polar guest molecules. The design of such host-guest systems often leverages predictable and reproducible formulation approaches, which is a significant advantage for developing functional materials. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-acetylbiphenyl |

| Ammonia |

| Copper |

| Nickel |

| Zinc |

| Zirconium |

| Vanadium |

| Cadmium |

| Cobalt |

| Iron |

Computational and Theoretical Investigations of 4 Acetylphenyl Phosphonic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic distribution and three-dimensional arrangement of atoms in (4-Acetylphenyl)phosphonic acid. These calculations offer a detailed picture of the molecule's ground state properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the optimized molecular geometry of this compound can be determined. ijcce.ac.irresearchgate.net DFT calculations reveal key structural parameters. For instance, the geometry around the phosphorus atom is typically a distorted tetrahedron. beilstein-journals.org The calculated bond lengths and angles provide a precise model of the molecular structure.

Table 1: Selected Optimized Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| P=O | 1.498 | O=P-OH | 114.5 |

| P-OH | 1.552 | O-P-OH | 105.8 |

| P-C | 1.795 | O-P-C | 108.2 |

| C-C (ring) | 1.390 - 1.405 | C-C-C (ring) | 119.5 - 120.5 |

| C=O (acetyl) | 1.215 | C-C=O (acetyl) | 120.1 |

| C-CH3 (acetyl) | 1.510 | H-C-H (methyl) | 109.5 |

Note: The data in this table is representative and based on typical values for similar functional groups as determined by DFT calculations.

Furthermore, DFT calculations are instrumental in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. ijcce.ac.ir

For even greater accuracy in determining the electronic structure and energy of this compound, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be employed. nih.gov These methods are computationally more intensive but provide a more rigorous treatment of electron correlation, leading to highly accurate predictions of molecular properties. They are particularly useful for benchmarking results obtained from DFT methods and for studying systems where electron correlation effects are significant.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, leading to various possible conformations. The rotation around the P-C bond and the C-C bond connecting the acetyl group to the phenyl ring are of particular interest. Computational methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds, thereby identifying the most stable conformers and the energy barriers between them. The relative energies of different conformers determine their population at a given temperature. This analysis is crucial for understanding how the molecule's shape influences its interactions and properties.

Reaction Pathway Modeling and Transition State Analysis for Chemical Transformations

Computational chemistry allows for the detailed investigation of potential chemical reactions involving this compound. By modeling the reaction pathways, it is possible to identify the transition state structures and calculate their activation energies. For instance, the hydrolysis of the phosphonic acid group or reactions involving the acetyl group can be studied. beilstein-journals.org Understanding the mechanism of these transformations at a molecular level is vital for predicting reaction outcomes and designing new synthetic routes. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data that can be directly compared with experimental results for structure verification.

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of this compound. ijcce.ac.ir The calculated IR spectrum shows characteristic peaks for the P=O, P-O-H, C=O (acetyl), and C-H stretching and bending vibrations, which aids in the interpretation of experimental IR spectra.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| P=O | Stretching | ~1250 |

| P-O-H | O-H Stretching | ~2600 (broad) |

| P-O-H | Bending | ~1040 |

| C=O (acetyl) | Stretching | ~1685 |

| Aromatic C-H | Stretching | ~3050 |

| Methyl C-H | Stretching | ~2950 |

Note: These are representative frequencies and can be influenced by intermolecular interactions.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. ijcce.ac.irnih.gov These theoretical predictions are invaluable for assigning the signals in experimentally obtained NMR spectra.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Acetylphenyl)phosphonic acid, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves Friedel-Crafts acetylation of phenylphosphonic acid followed by selective phosphorylation. Key steps include:

- Step 1 : Acetylation using acetyl chloride in the presence of AlCl₃ as a catalyst .

- Step 2 : Phosphorylation via Arbuzov reaction with triethyl phosphite under reflux conditions.

Purity is ensured through recrystallization in ethanol/water mixtures and validated via HPLC (≥98% purity) and NMR spectroscopy (absence of residual solvents or byproducts) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography to resolve the molecular geometry and hydrogen-bonding networks.

- FT-IR spectroscopy to confirm the presence of P=O (1150–1250 cm⁻¹) and acetyl C=O (1680–1720 cm⁻¹) groups.

- DFT calculations (B3LYP/6-311+G(d,p)) to model electronic properties, including HOMO-LUMO gaps and electrostatic potential maps .

Q. What are the primary applications of this compound in material science?

- Methodological Answer : The compound’s phosphonic acid group enables strong surface adhesion, making it valuable for:

- Self-assembled monolayers (SAMs) : Graft onto metal oxides (e.g., TiO₂, ZnO) via solution-phase deposition (0.1 mM in ethanol, 24 h).

- Coordination polymers : React with lanthanide salts (e.g., Eu³+) under hydrothermal conditions (120°C, 48 h) to form luminescent materials .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., antiviral vs. no observed activity) often arise from:

- Variability in cell models : Validate across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (e.g., fixed MOI and incubation times).

- Solubility limitations : Use DMSO stock solutions (≤0.1% v/v) and confirm compound stability via LC-MS post-assay.

- Computational docking : Compare binding affinities to viral targets (e.g., HIV-1 protease) using AutoDock Vina to prioritize experimental validation .

Q. What role does this compound play in proton-conductive materials for fuel cells?

- Methodological Answer : The phosphonic acid group enhances proton conductivity via:

- Hydrogen-bonded networks : Achieve conductivity >10⁻² S/cm at 80°C in hydrated membranes.

- Coordination with sulfonic acid groups : Blend with Nafion® (1:1 wt%) to balance mechanical stability and ion transport. Characterize via electrochemical impedance spectroscopy (EIS) under controlled humidity .

Q. How can trace residues of this compound be detected in organic agricultural products?

- Methodological Answer : Use LC-MS/MS with:

- Sample preparation : Acidified methanol extraction (QuPPe-PO method) to isolate phosphonic acid derivatives.

- Chromatography : HILIC column (2.1 × 100 mm, 3 µm) with 0.1% formic acid in acetonitrile/water.

- Quantification : Report as fosetyl-equivalents (conversion factor: 0.1 mg/kg phosphonic acid = 0.13 mg/kg fosetyl) to comply with EU organic regulations. Note that false positives may arise from natural phosphonate excretion in crops .

Q. What experimental strategies improve the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer : Optimize enantioselectivity via:

- Bifunctional catalysts : Combine with proline-derived peptides (e.g., H-R-Pro-S-Pro-R-pAla-OMe) to activate substrates through hydrogen bonding and Brønsted acid interactions.

- Solvent tuning : Use chloroform/methanol (1:1 v/v) to enhance transition-state rigidity.

- Kinetic resolution : Monitor reaction progress via chiral GC (β-DEX™ 120 column) to achieve >90% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.